molecular formula C10H11ClFNO B1361933 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide CAS No. 380346-60-1

2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide

Cat. No. B1361933
CAS RN: 380346-60-1
M. Wt: 215.65 g/mol
InChI Key: QRXAIIWZPWKFGE-UHFFFAOYSA-N
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Description

“2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide” is a chemical compound. It is an important intermediate for the synthesis of pesticides, pharmaceuticals, dyes, and other fine chemicals .


Synthesis Analysis

The synthesis of “this compound” involves several methods such as aromatic diazonium decomposition (classic Balz-Schiemann reaction), halogen exchange, and direct fluorination . A specific synthesis process involves heating under 300 psi oxygen pressure at 130-160°C for 3 hours .


Molecular Structure Analysis

In the molecular structure of “this compound”, an intramolecular C-H⋯O hydrogen bond forms a six-membered ring . In the crystal structure, molecules are linked by intermolecular N-H⋯O hydrogen bonds, forming infinite chains along the c axis .

Scientific Research Applications

Metabolic Pathways and Carcinogenicity Studies

Research has delved into the metabolic pathways and potential carcinogenic effects of related chloroacetamide herbicides. Compounds like acetochlor, alachlor, butachlor, and metolachlor, which share structural similarities with 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide, are studied for their carcinogenicity in rats. These studies focus on the complex metabolic activation pathways leading to DNA-reactive products. Human and rat liver microsomes show varied capacities to metabolize these compounds, highlighting differences in interspecies metabolic processing. The involvement of cytochrome P450 isoforms, particularly CYP3A4 and CYP2B6, in the metabolism of these herbicides, is a key finding (Coleman et al., 2000).

Radiosynthesis for Metabolism and Mode of Action Studies

The radiosynthesis of chloroacetanilide herbicides, including compounds structurally related to this compound, is critical for studying their metabolism and mode of action. Techniques like reductive dehalogenation are used to obtain high specific activity isotopes, essential for detailed investigation into the herbicides' biological functions (Latli & Casida, 1995).

Environmental Impact and Herbicide Activity

Research into the environmental reception and activity of chloroacetamide herbicides, such as acetochlor, provides insights into the ecological impact and effectiveness of these compounds. Studies show how variables like wheat straw cover and irrigation influence herbicide distribution and activity in soil. This research is vital for understanding the environmental fate of these chemicals and their implications for agricultural practices (Banks & Robinson, 1986).

Synthesis and Biological Activities

The synthesis and biological activities of various acetamide derivatives, including those structurally akin to this compound, are actively explored. Investigations into local anesthetic activities and the development of antimicrobial agents are notable areas of research. These studies contribute to the understanding of the potential therapeutic applications of acetamide derivatives in medicine (Badiger et al., 2012).

Mechanism of Action

Target of Action

It is suggested that the compound may be involved in the synthesis of antidepressant molecules . Antidepressants typically target neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

Given its potential role in the synthesis of antidepressants , it may interact with its targets to modulate neurotransmitter systems, thereby influencing mood and emotional states.

Biochemical Pathways

If it is involved in the synthesis of antidepressants , it may influence pathways related to the synthesis, release, and reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine.

Result of Action

If it is involved in the synthesis of antidepressants , its action could potentially result in the alleviation of depressive symptoms by modulating neurotransmitter systems.

Biochemical Analysis

Biochemical Properties

2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it can modulate metabolic pathways, impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target proteins, affecting their function. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its efficacy. Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal efficacy without significant toxicity. Exceeding this range can cause detrimental effects on the health and function of the animals .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels within the cell. These interactions can lead to changes in the production and utilization of key metabolites, affecting the overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is transported through specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s activity, as it interacts with specific biomolecules within these subcellular regions .

properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-7-10(14)13-6-5-8-1-3-9(12)4-2-8/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXAIIWZPWKFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368372
Record name 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

380346-60-1
Record name 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluorophenylethylamine (1.0 equivalent) in dried THF was added Hunig's base (DIEA)(1 equivalent). The mixture was then stirred for 3 minutes at 0° C. Thereafter, a solution of chloroacetylchloride (1.0 equivalent) in THF was added via a syringe over a period of 7 minutes. The reaction mixture was then stirred at room temperature for 1 hour after which time the reaction mixture was condensed in vacuo, quenched with water, extracted with ethyl acetate (3×) and dried over Na2SO4. After concentration in vacuo, compound 1 shown above was obtained, which was carried on further without further purification. LC/MS=M+H 216.1 at 2.18 minutes.
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Synthesis routes and methods II

Procedure details

To a solution of 4-fluorophenylethylamine (1.0 equivalent) in dried THF was added Hunig's base (DIEA) (1 equivalent). The mixture was then stirred for 3 minutes at 0° C. Thereafter, a solution of chloroacetylchloride (1.0 equivalent) in THF was added via a syringe over a period of 7 minutes. The reaction mixture was then stirred at room temperature for 1 hour after which time the reaction mixture was condensed in vacuo, quenched with water, extracted with ethyl acetate (3×) and dried over Na2SO4. After concentration in vacuo, compound 1 shown above was obtained, which was carried on further without further purification. LC/MS=M+H 216.1 at 2.18 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.